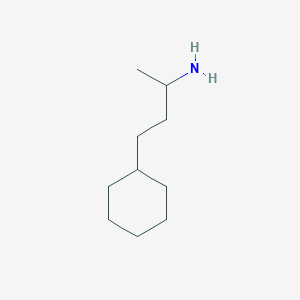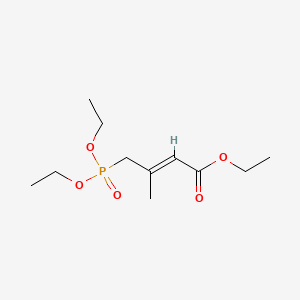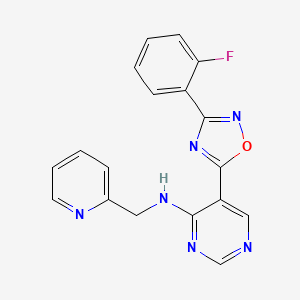
4-Cyclohexylbutan-2-amine
Overview
Description
4-Cyclohexylbutan-2-amine is a chemical compound with the CAS Number: 791752-94-8 . It has a molecular weight of 155.28 . The compound is in liquid form .
Molecular Structure Analysis
The molecular formula of this compound is C10H21N . The InChI code provides a detailed description of the molecule’s structure .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Mechanism of Action
The NMDA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. When activated by glutamate, the NMDA receptor allows calcium ions to enter the cell, which triggers a cascade of intracellular signaling pathways. By blocking the NMDA receptor, 4-Cyclohexylbutan-2-amine can modulate these signaling pathways and alter synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its cognitive enhancing effects. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuroplasticity and neuroprotection.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Cyclohexylbutan-2-amine in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and study its role in various neurological processes. However, one limitation of using this compound is its relatively low potency compared to other NMDA receptor antagonists, which may require higher doses and longer exposure times to achieve the desired effects.
Future Directions
There are several potential future directions for research on 4-Cyclohexylbutan-2-amine. One area of interest is its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, researchers may investigate the compound's effects on other neurotransmitter systems, such as the cholinergic and serotonergic systems. Finally, further studies may be conducted to optimize the synthesis method of this compound and improve its potency and selectivity.
Scientific Research Applications
The NMDA receptor has been implicated in a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. As a selective antagonist of the NMDA receptor, 4-Cyclohexylbutan-2-amine has potential applications in the treatment of these disorders. Additionally, this compound has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Safety and Hazards
properties
IUPAC Name |
4-cyclohexylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(11)7-8-10-5-3-2-4-6-10/h9-10H,2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKIYCIVGXRFTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride](/img/structure/B2624520.png)
![5-(3,4-difluorophenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2624522.png)
![2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2624523.png)
![2-isopropyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2624526.png)

![3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2624528.png)
![1-[4-(Propan-2-yl)phenyl]ethan-1-ol](/img/structure/B2624530.png)

![3-oxo-N-(1-phenylethyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2624532.png)

![(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2624535.png)
